tricyclo[3.2.1.0,2,4]octan-3-amine hydrochloride
Description
tricyclo[3.2.1.0,2,4]octan-3-amine hydrochloride is a chemical compound with the molecular formula C8H13N·HCl.
Properties
IUPAC Name |
tricyclo[3.2.1.02,4]octan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c9-8-6-4-1-2-5(3-4)7(6)8;/h4-8H,1-3,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMXKHQPMAODOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[3.2.1.0,2,4]octan-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the radical cyclization of bicyclo[3.2.1]oct-6-en-2-yl or bicyclo[2.2.2]oct-5-en-2-yl radicals . The reaction conditions often require the use of radical initiators and controlled temperatures to ensure the desired cyclization occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
tricyclo[3.2.1.0,2,4]octan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
tricyclo[3.2.1.0,2,4]octan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tricyclo[3.2.1.0,2,4]octan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.2.1.0^{2,4}]octane: A structurally similar compound without the amine group.
Tricyclo[3.2.1.0^{2,4}]octan-8-one: Another related compound with a ketone group instead of an amine.
Uniqueness
tricyclo[3.2.1.0,2,4]octan-3-amine hydrochloride is unique due to its tricyclic structure combined with an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Biological Activity
Tricyclo[3.2.1.0,2,4]octan-3-amine hydrochloride is a unique tricyclic compound that has garnered attention in pharmacology due to its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Tricyclo[3.2.1.0,2,4]octan-3-amine is characterized by a complex bicyclic framework with a nitrogen atom located at the third carbon position of the octane structure. This specific geometry contributes to its potential reactivity and biological activity. The compound can be synthesized through various methods, which may influence its biological properties.
Biological Significance
Research indicates that tricyclic compounds similar to tricyclo[3.2.1.0,2,4]octan-3-amine may interact with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptor, suggesting a role in modulating neuronal activity . Additionally, studies have shown that these compounds exhibit antimicrobial and antitumor properties .
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tricyclo[3.2.1.0,2,4]octan-3-amine | Tricyclic | Potential GABA receptor interaction; antimicrobial; antitumor |
| Bicyclo[3.3.0]octane | Bicyclic | Varies; less studied for biological activity |
| Tricyclo[3.3.1.0(2,4)]decane | Tricyclic | Limited data; potential for similar activities |
| Tricyclo[3.2.1.0(2,7)]octane | Tricyclic | Different nitrogen positioning may affect reactivity |
The specific mechanisms through which tricyclo[3.2.1.0,2,4]octan-3-amine exerts its biological effects are still under investigation. However, the compound's structural features suggest potential interactions with various biological targets:
- GABA Receptor Modulation : The compound may influence GABAergic signaling pathways, which are crucial for neuronal inhibition and overall brain function.
- Antimicrobial Activity : Similar tricyclic compounds have demonstrated efficacy against various bacterial and fungal pathogens.
- Antitumor Properties : Preliminary studies suggest that tricyclo[3.2.1.0,2,4]octan-3-amine may exhibit cytotoxic effects against certain cancer cell lines .
Case Studies and Research Findings
Recent studies have highlighted the potential of tricyclo[3.2.1.0,2,4]octan-3-amine in various therapeutic applications:
- Antitumor Activity : A study demonstrated that related tricyclic compounds exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer) .
- Neuroprotective Effects : Compounds structurally similar to tricyclo[3.2.1.0,2,4]octan-3-amine have shown promise in models of neurodegenerative diseases by modulating amyloid-beta toxicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tricyclo[3.2.1.0²⁴]octan-3-amine hydrochloride, and how is purity ensured?
- Methodological Answer : The synthesis typically involves functionalization of the tricyclic core using reagents like TCEP (Tris-(2-carboxyethyl)phosphine hydrochloride) or DTT (dithiothreitol) for disulfide reduction, followed by amine formation via reductive amination or nucleophilic substitution. Hydrochloride salt formation is achieved by treating the free amine with HCl under controlled pH (4–6) . Purification employs techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane). Purity is confirmed via TLC (Rf comparison) and HPLC (≥98% purity threshold) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the tricyclic framework and amine proton environment (δ 1.5–2.5 ppm for bridgehead hydrogens) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 170.1) and fragmentation pattern .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the hydrochloride salt .
Advanced Research Questions
Q. How does the tricyclo[3.2.1.0²⁴]octane scaffold influence bioactivity compared to adamantane derivatives (e.g., amantadine)?
- Methodological Answer : The constrained tricyclic framework enhances rigidity, potentially improving target binding (e.g., viral ion channels or NMDA receptors). Comparative studies use in vitro assays (e.g., antiviral activity in chick embryo fibroblasts ) and molecular docking to evaluate steric/electronic differences. For example, tricyclo derivatives show 30–50× higher potency than amantadine hydrochloride in NDV (Newcastle Disease Virus) inhibition .
Q. What computational strategies are employed to model the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers (e.g., mimicking viral envelopes) using force fields like CHARMM36 .
- Docking Studies : Autodock Vina or Schrödinger Suite predict binding affinities to M2 proton channels (PDB: 2KQT) .
- QSAR Models : Relate substituent effects (e.g., amine position) to antiviral IC₅₀ values .
Q. How are in vitro biological activities evaluated, and what are common pitfalls in assay design?
- Methodological Answer : Antiviral activity is tested via plaque reduction assays (e.g., 50% inhibitory concentration, IC₅₀) in cell monolayers (e.g., chick embryo fibroblasts) infected with NDV . Key controls include cytotoxicity assays (MTT viability) and solvent controls (e.g., DMSO ≤0.1%). Pitfalls:
- False Positives : Address via counterscreens (e.g., hemagglutination inhibition).
- Batch Variability : Standardize cell passage number and viral titer .
Q. What strategies resolve contradictory data in reported biological activities?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variability) are analyzed via meta-regression, considering variables like cell type (primary vs. immortalized), assay duration, and compound solubility. Reproducibility is confirmed using orthogonal methods (e.g., qPCR for viral RNA quantification vs. plaque assays) .
Experimental Design & Data Analysis
Q. How are impurities identified and quantified during synthesis?
- Methodological Answer :
- LC-MS/MS : Detects side products (e.g., over-alkylated amines) with a C18 column (gradient: 0.1% formic acid/acetonitrile).
- ICP-OES : Monitors residual metal catalysts (e.g., Pd ≤10 ppm) .
- Stability-Indicating Methods : Forced degradation (heat, light, pH 1–13) identifies hydrolytic or oxidative degradation products .
Q. What protocols ensure stability during long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Packaging : Sealed amber vials under nitrogen to prevent oxidation.
- Analytical Monitoring : Monthly HPLC checks for purity (degradants ≤1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
